1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a methyl group attached to the indole ring
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate involves several steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions. For example, tert-butyl chloride can be used to introduce the tert-butyl group via a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives, which exhibit antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives, such as:
1-tert-butyl 2-ethyl 5-methyl-1H-indole-3-carboxylate: Similar structure but with a carboxylate group at the 3-position.
1-tert-butyl 2-ethyl 5-methyl-1H-indole-1-carboxylate: Similar structure but with a carboxylate group at the 1-position.
1-tert-butyl 2-ethyl 5-methyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group at the 2-position.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUBBFJXLFYUAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721387 |
Source
|
Record name | 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233086-44-6 |
Source
|
Record name | 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.